molecular formula C17H13F2N3O2S2 B2893711 2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893970-54-2

2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2893711
CAS No.: 893970-54-2
M. Wt: 393.43
InChI Key: KRZHSKXBZQHVDR-UHFFFAOYSA-N
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Description

The compound 2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide (CAS: 893970-54-2) is a sulfonamide derivative featuring a 2,5-difluorophenyl group linked to an imidazo[2,1-b][1,3]thiazole moiety via a phenyl spacer. Its molecular formula is C₁₉H₁₃F₂N₃O₂S₂, with a molecular weight of 425.45 g/mol .

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S2/c18-12-4-5-14(19)16(9-12)26(23,24)21-13-3-1-2-11(8-13)15-10-22-6-7-25-17(22)20-15/h1-5,8-10,21H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZHSKXBZQHVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by further functionalization to introduce the difluorobenzenesulfonamide group . The reaction conditions often require heating the reagent mixture in a suitable solvent such as benzene for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function . This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name (CAS or CID) Molecular Formula Molecular Weight Key Features Biological Activity/Notes Reference
Target compound (893970-54-2) C₁₉H₁₃F₂N₃O₂S₂ 425.45 Benzenesulfonamide, 2,5-difluoro, imidazothiazole, phenyl linker Not explicitly reported
1-(2,5-Difluorophenyl)-N-[2-(imidazo...) (1795297-16-3) C₁₈H₁₃F₂N₃O₂S₂ 405.44 Methanesulfonamide, 2,5-difluoro, imidazothiazole, ortho-phenyl substituent Structural analog with smaller sulfonamide
T0901317 (CID: 447912) C₁₇H₁₂F₉NO₃S 445.33 Trifluoroethyl, benzenesulfonamide, hexafluorohydroxypropane LXR agonist, RORα/γ inverse agonist
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Varies Varies Coumarin core, imidazothiazole substituent Antiviral (Parvovirus B19 inhibition)
BLD-26H29N5O4S (BLD Pharm) C₂₆H₂₉N₅O₄S 515.61 Piperazine-methyl, trimethoxybenzamide, imidazothiazole Bioactivity unspecified
Key Observations:

Sulfonamide vs. Methanesulfonamide : The target compound’s benzenesulfonamide group (C₆H₅SO₂) offers a larger aromatic surface for π-π stacking compared to the methanesulfonamide (CH₃SO₂) in ’s analog. This may enhance target binding affinity but reduce solubility .

Fluorine Substitution : Both the target compound and T0901317 (CID: 447912) utilize fluorine atoms to improve metabolic stability and electronegativity. However, T0901317’s trifluoroethyl and hexafluorohydroxypropane groups confer distinct agonism/inverse agonism profiles .

Heterocyclic Core : The imidazothiazole moiety is shared across all compounds, suggesting its role as a privileged scaffold for bioactivity. In coumarin derivatives (), pairing this core with a chromen-2-one system enables antiviral activity, highlighting scaffold-dependent functionality .

Synthetic Flexibility : demonstrates that sulfonyl-containing triazoles can undergo tautomerism (thiol-thione equilibrium), which may influence reactivity and binding. Similar tautomeric behavior could occur in the target compound’s imidazothiazole system .

Pharmacological and Physicochemical Properties

  • Enzyme Targeting : While T0901317 acts on nuclear receptors (LXR/ROR), coumarin-imidazothiazoles () inhibit viral replication. The target compound’s lack of a coumarin or trifluoroethyl group may redirect its activity toward other targets, such as kinases or proteases .
  • Fluorine Impact : Fluorine atoms in the 2,5-difluorophenyl group enhance electronegativity and resistance to oxidative metabolism, a feature shared with T0901317’s trifluoroethyl group .

Biological Activity

2,5-Difluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a novel compound that belongs to the class of sulfonamides and imidazo[2,1-b]thiazoles. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H14F2N4O2SC_{18}H_{14}F_2N_4O_2S with a molecular weight of approximately 372.39 g/mol. The compound features a sulfonamide group attached to a benzene ring and an imidazo[2,1-b]thiazole moiety, contributing to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase : Similar compounds have shown selective inhibition of carbonic anhydrase II (hCA II), which plays a critical role in regulating pH and fluid balance in the body. Inhibition constants for related compounds range from 57.7 to 98.2 µM against hCA II .
  • Antitumor Activity : The imidazo[2,1-b]thiazole scaffold has been associated with cytotoxic effects against various cancer cell lines. For instance, related thiazole compounds have demonstrated significant activity against colon carcinoma HCT-15 cells with IC50 values below 2 µg/mL .
  • Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial effects. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Carbonic Anhydrase InhibitionEnzyme Inhibition AssayIC50 = 57.7 - 98.2 µM
CytotoxicityHCT-15 Cell LineIC50 < 2 µg/mL
AntimicrobialBacterial Growth InhibitionEffective against Gram-positive bacteria

Study on Carbonic Anhydrase Inhibition

A study evaluating various sulfonamide derivatives found that compounds similar to this compound selectively inhibited hCA II over other isoforms (hCA I, IX, XII), suggesting potential therapeutic applications in conditions like glaucoma or edema where carbonic anhydrase modulation is beneficial .

Antitumor Efficacy

Research indicates that thiazole-containing compounds exhibit significant cytotoxicity against cancer cell lines. For example, derivatives with specific substitutions on the phenyl ring showed enhanced activity due to better interaction with cellular targets involved in tumor growth regulation .

Q & A

Q. How to address discrepancies in biological activity across similar sulfonamide derivatives?

  • Hypothesis testing :
  • Steric effects : Compare X-ray structures to identify conformational constraints .
  • Electronic effects : Calculate Hammett constants (σ) for substituents to correlate with activity .
  • Collaborative approach : Cross-validate data with orthogonal assays (e.g., ITC for binding thermodynamics) .

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